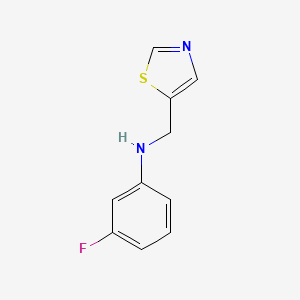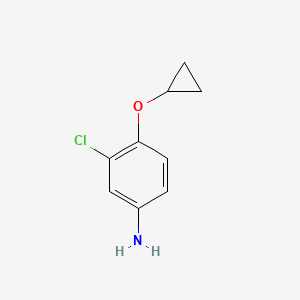
3-Tert-butyl-5-ethylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-5-ethylbenzene-1,2-diol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene, featuring tert-butyl and ethyl groups attached to the benzene ring along with two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-ethylbenzene-1,2-diol can be achieved through several methods. One common approach involves the alkylation of catechol (benzene-1,2-diol) with tert-butyl and ethyl groups. This can be done using Friedel-Crafts alkylation reactions, where catechol is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-5-ethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Nitro or sulfonic acid derivatives
Aplicaciones Científicas De Investigación
3-Tert-butyl-5-ethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Tert-butyl-5-ethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells.
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butylcatechol: Similar structure but lacks the ethyl group.
5-Ethylresorcinol: Similar structure but lacks the tert-butyl group.
Catechol: The parent compound with only hydroxyl groups.
Uniqueness
3-Tert-butyl-5-ethylbenzene-1,2-diol is unique due to the presence of both tert-butyl and ethyl groups, which can influence its chemical reactivity and physical properties. This combination of substituents can enhance its stability and solubility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H18O2 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-tert-butyl-5-ethylbenzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-5-8-6-9(12(2,3)4)11(14)10(13)7-8/h6-7,13-14H,5H2,1-4H3 |
Clave InChI |
KCUBEISHYCXHNS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


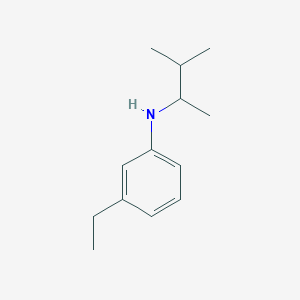
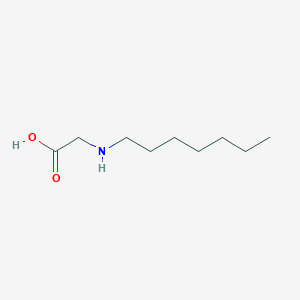
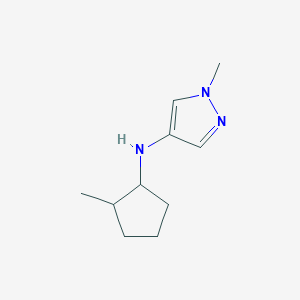

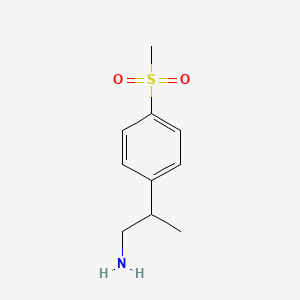
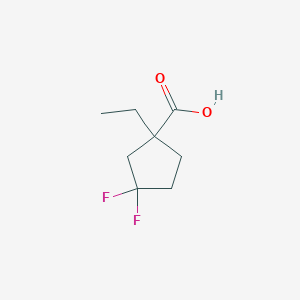
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
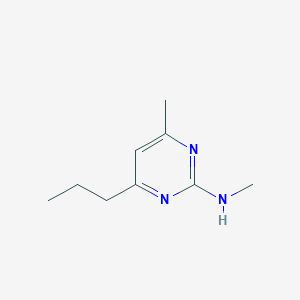
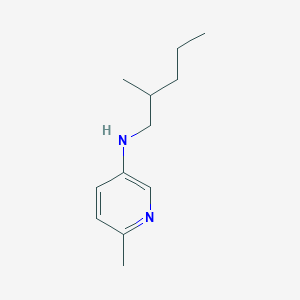
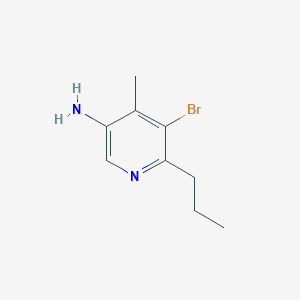
amine](/img/structure/B15271360.png)
